![molecular formula C14H26O3Si B14477507 Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate CAS No. 65213-36-7](/img/structure/B14477507.png)
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate is a chemical compound known for its unique structure and properties It features a cyclopentylidene group, a trimethylsilyl group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate typically involves the reaction of cyclopentanone with ethyl 4-bromobutanoate in the presence of a base to form the cyclopentylidene intermediate. This intermediate is then treated with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted butanoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at certain sites. The compound’s reactivity is influenced by the presence of the cyclopentylidene and ester groups, which can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-cyclopentylidene-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a trimethylsilyl group.
Ethyl 4-cyclopentylidene-4-methoxybutanoate: Similar structure but with a methoxy group instead of a trimethylsilyl group.
Uniqueness
Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Eigenschaften
CAS-Nummer |
65213-36-7 |
|---|---|
Molekularformel |
C14H26O3Si |
Molekulargewicht |
270.44 g/mol |
IUPAC-Name |
ethyl 4-cyclopentylidene-4-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C14H26O3Si/c1-5-16-14(15)11-10-13(17-18(2,3)4)12-8-6-7-9-12/h5-11H2,1-4H3 |
InChI-Schlüssel |
IZZAGKXPPQAAIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=C1CCCC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


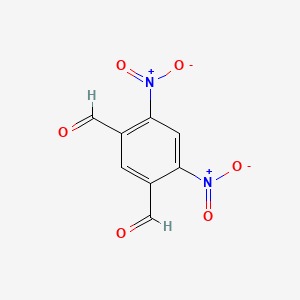
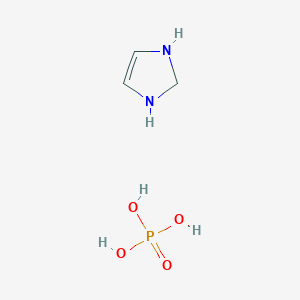
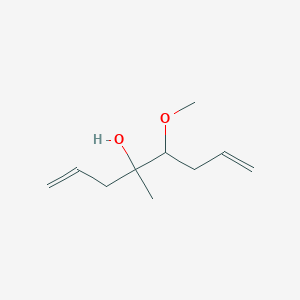

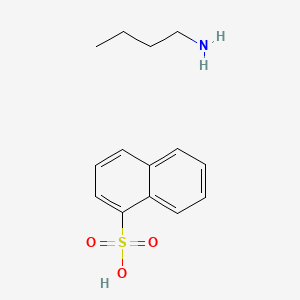
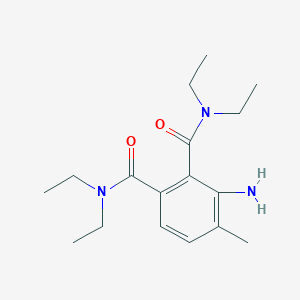

![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)
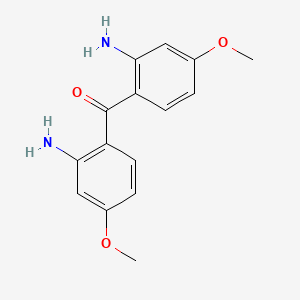
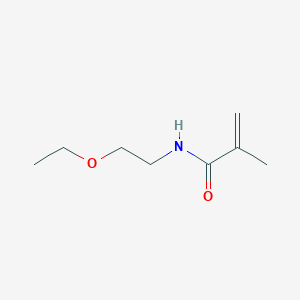
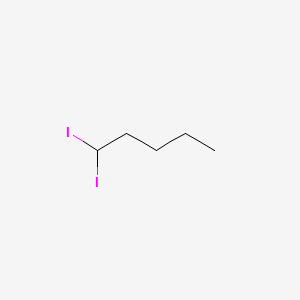
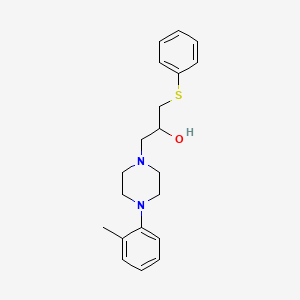
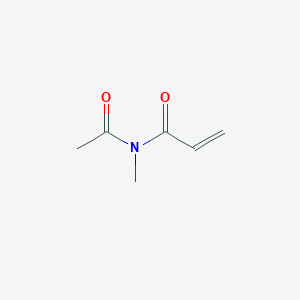
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
